

# Historical discovery and synthesis of epinephrine bitartrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Epinephrine bitartrate*

Cat. No.: *B092515*

[Get Quote](#)

## An In-depth Technical Guide on the Historical Discovery and Synthesis of **Epinephrine Bitartrate**

This technical guide provides a comprehensive overview of the historical milestones, key scientific contributors, and experimental methodologies involved in the discovery and synthesis of epinephrine, leading to the development of its bitartrate salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the origins of this critical hormone and medication.

## The Dawn of Adrenal Research: Discovery and Isolation

The journey to understand and harness the power of epinephrine began in the late 19th century with physiological studies on adrenal gland extracts.

### Early Physiological Observations

In 1894, English physician George Oliver and physiologist Edward Schäfer at University College London conducted seminal experiments demonstrating the potent physiological effects of adrenal medulla extracts.<sup>[1][2]</sup> They observed that injecting these extracts into animals caused a significant increase in blood pressure and heart rate, stimulating arteriole contraction.<sup>[1]</sup> These findings, first published in 1895, sparked intense interest in identifying the active principle responsible for these effects.<sup>[2][3]</sup> Polish physiologist Napoleon Cybulski had also obtained adrenal extracts in 1895, which he termed "nadnerczyna".<sup>[3][4]</sup>

## The Race to Isolate the Active Principle

The quest to isolate the pure, active compound from the adrenal glands was pursued by several notable scientists at the turn of the 20th century.

- John Jacob Abel (1897): At Johns Hopkins University, John Jacob Abel, often called the father of modern pharmacology, was the first to report on the isolation of a substance from the adrenal glands in 1897.<sup>[5]</sup> He named his compound "epinephrine".<sup>[3][5]</sup> However, the substance Abel initially isolated was a benzoylated derivative, not the pure, free hormone.<sup>[5][6]</sup>
- Jōkichi Takamine (1901): The crucial breakthrough came from Japanese chemist Jōkichi Takamine and his assistant Keizo Uenaka.<sup>[3]</sup> In 1900, Takamine developed a novel and effective method to isolate the active principle in a pure, crystalline form from the adrenal glands of sheep and oxen.<sup>[3][4]</sup> He successfully precipitated the crystalline base by adding ammonia to a concentrated aqueous extract, a process he protected from oxidation by working under a carbon dioxide atmosphere.<sup>[7]</sup> On November 5, 1900, Takamine applied for a U.S. patent for his "Glandular Extractive Product," which he named "Adrenalin".<sup>[6][7]</sup> He announced his discovery in 1901 and licensed the production to Parke, Davis & Company.<sup>[7][8][9]</sup>
- Thomas Aldrich (1901): Independently, Thomas Aldrich, a chemist at Parke-Davis who had previously worked with Abel, also succeeded in isolating the hormone in the summer of 1900 and published his findings shortly after Takamine.<sup>[7]</sup>

The work of Takamine and Aldrich provided a pure, stable form of the hormone, which was found to be 2,000 times more active than Abel's initial extracts.<sup>[3]</sup> This achievement marked the first time a hormone had been isolated in its pure form and laid the essential groundwork for its chemical synthesis and therapeutic use.<sup>[5][8]</sup>

Key Milestone	Scientist(s)	Year	Contribution
Initial Discovery	George Oliver & Edward Schäfer	1894-1895	First to demonstrate the pressor effects of adrenal gland extracts. <a href="#">[1]</a> <a href="#">[3]</a>
First Isolation Attempt	John Jacob Abel	1897-1899	Isolated a derivative of the hormone and named it "epinephrine". <a href="#">[3]</a> <a href="#">[5]</a>
Successful Isolation	Jōkichi Takamine & Keizo Uenaka	1900-1901	First to isolate the pure, crystalline hormone, which they named "Adrenalin". <a href="#">[3]</a> <a href="#">[10]</a>
Independent Isolation	Thomas Aldrich	1900-1901	Independently isolated the pure hormone at Parke-Davis. <a href="#">[3]</a> <a href="#">[7]</a>
First Chemical Synthesis	Friedrich Stolz	1904	First to synthesize epinephrine in a laboratory setting. <a href="#">[1]</a> <a href="#">[3]</a>
Independent Synthesis	Henry Drysdale Dakin	1904	Independently synthesized epinephrine. <a href="#">[3]</a> <a href="#">[4]</a>

## From Glands to Laboratory: The Chemical Synthesis of Epinephrine

The successful isolation of epinephrine paved the way for determining its chemical structure and, ultimately, its laboratory synthesis. The structural discovery was made by Hermann Pauly in 1903.[\[3\]](#) This was quickly followed by the first successful chemical synthesis in 1904 by Friedrich Stolz, a German chemist at Hoechst AG.[\[1\]](#)[\[3\]](#)[\[9\]](#) Henry Drysdale Dakin also independently synthesized the hormone in the same year.[\[3\]](#)[\[4\]](#)

Stolz's synthesis was a landmark achievement, making large-scale production possible without relying on animal glands and ensuring a consistent, pure supply.<sup>[1]</sup> Hoechst began marketing the synthetic levorotatory isomer, which had identical activity to the natural hormone.<sup>[7][9]</sup>

## The Stolz Synthesis Method (1904)

The pioneering synthesis developed by Friedrich Stolz involved a multi-step process starting from catechol. While the original publication's detailed protocol is not readily available, the general chemical workflow can be reconstructed.

### Experimental Protocol: Stolz Synthesis of Epinephrine (Conceptual)

- **Acylation of Catechol:** Catechol is reacted with chloroacetyl chloride in the presence of a catalyst (e.g., phosphorus oxychloride) to form 3,4-dihydroxy- $\omega$ -chloroacetophenone.
- **Amination:** The resulting chloroacetophenone is then reacted with a solution of methylamine. This step substitutes the chlorine atom with a methylamino group, forming the ketone intermediate known as adrenalone.
- **Reduction:** The final and critical step is the reduction of the ketone group in adrenalone to a secondary alcohol. This was typically achieved through catalytic hydrogenation (e.g., using a palladium or platinum catalyst) or with a reducing agent like sodium borohydride in modern variations. This reduction creates the chiral center of the epinephrine molecule, resulting in a racemic mixture of D- and L-epinephrine.
- **Resolution:** The racemic mixture is then resolved to isolate the biologically active levorotatory (-) isomer.

```
// Nodes Catechol [label="Catechol", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetyl
[label="Chloroacetyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylation
[label="Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate [label="3,4-Dihydroxy-\omega-\nchloroacetophenone", fillcolor="#FBBC05",
fontcolor="#202124"]; Methylamine [label="Methylamine", fillcolor="#F1F3F4",
fontcolor="#202124"]; Amination [label="Amination", shape=ellipse, style=filled,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adrenalone [label="Adrenalone\n(Ketone
Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction",
shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Racemic
```

```
[label="Racemic Epinephrine\n(D/L Mixture)", fillcolor="#FBBC05", fontcolor="#202124"];  
Resolution [label="Chiral Resolution", shape=ellipse, style=filled, fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Epinephrine [label="(-)-Epinephrine\n(Active Isomer)",  
fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Catechol -> Acylation; Chloroacetyl -> Acylation; Acylation -> Intermediate;  
Intermediate -> Amination; Methylamine -> Amination; Amination -> Adrenalone; Adrenalone ->  
Reduction; Reduction -> Racemic; Racemic -> Resolution; Resolution -> Epinephrine; }  
caption: "Workflow of the Stolz chemical synthesis of epinephrine."
```

## The Advent of Epinephrine Bitartrate

While pure epinephrine was a monumental discovery, its stability in solution was a concern, particularly its susceptibility to oxidation. To improve its pharmaceutical properties, epinephrine is commonly converted into a salt form. The bitartrate salt is frequently used for this purpose.

The use of the bitartrate salt offers several advantages:

- **Enhanced Stability:** The salt form is generally more stable than the epinephrine base, particularly in aqueous solutions, protecting it from degradation by light, heat, and oxygen. [\[11\]](#)
- **Improved Solubility:** It provides good water solubility, which is essential for preparing injectable solutions.

## Synthesis of Epinephrine Bitartrate

The preparation of **epinephrine bitartrate** is a straightforward acid-base reaction.

Experimental Protocol: Preparation of **Epinephrine Bitartrate**

- **Dissolution:** A measured quantity of synthesized and purified (-)-epinephrine base is dissolved in a suitable solvent, typically a polar solvent like ethanol or an aqueous-ethanol mixture.
- **Addition of Tartaric Acid:** A stoichiometric amount of L-tartaric acid, dissolved in the same solvent system, is added to the epinephrine solution with stirring.

- **Precipitation and Crystallization:** The **epinephrine bitartrate** salt, being less soluble in the solvent system than the reactants, precipitates out of the solution. The mixture is often cooled to maximize the yield of the crystalline salt.
- **Isolation and Purification:** The precipitated solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum to yield pure (-)-epinephrine L-bitartrate.

## Biological Pathways

Understanding the historical discovery is complemented by knowledge of the natural biosynthesis and signaling pathways of epinephrine, which drive its physiological effects.

### Biosynthesis in the Adrenal Medulla

Epinephrine is synthesized in the chromaffin cells of the adrenal medulla from the amino acid tyrosine through a series of enzymatic steps.<sup>[3][12][13]</sup> This pathway is under the control of hormonal and neural stimuli, particularly in response to stress.<sup>[14]</sup>

```
// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; LDOPA
[label="L-DOPA", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine",
fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine",
fillcolor="#FBBC05", fontcolor="#202124"]; Epinephrine [label="Epinephrine",
fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes TH [label="Tyrosine\nHydroxylase", shape=ellipse, style=filled, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; DDC [label="DOPA\nDecarboxylase", shape=ellipse, style=filled,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBH [label="Dopamine\nβ-Hydroxylase",
shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PNMT [label="PNMT",
shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tyrosine -> TH [label=" Oxidation"]; TH -> LDOPA; LDOPA -> DDC [label="
Decarboxylation"]; DDC -> Dopamine; Dopamine -> DBH [label=" Hydroxylation"]; DBH ->
Norepinephrine; Norepinephrine -> PNMT [label=" Methylation"]; PNMT -> Epinephrine; }
caption: "Biosynthesis pathway of epinephrine from tyrosine."
```

### Epinephrine Signaling Pathway

Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs) on the surface of target cells.[15] This binding initiates a signal transduction cascade, most notably the cAMP second messenger system, which amplifies the initial signal and leads to a physiological response, such as glycogenolysis in muscle and liver cells.[12][15][16][17]

```
// Nodes Epinephrine [label="Epinephrine", shape=ellipse, style=filled, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Receptor [label="β-Adrenergic\nReceptor (GPCR)", fillcolor="#F1F3F4",
fontcolor="#202124"]; GProtein [label="G-Protein\n(Gs)", fillcolor="#F1F3F4",
fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"];
ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP
[label="cAMP\n(Second Messenger)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA
[label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme
[label="Inactive Enzyme\n(e.g., Phosphorylase Kinase)", fillcolor="#F1F3F4",
fontcolor="#202124"]; ActiveEnzyme [label="Active Enzyme", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Glycogenolysis)",
fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Epinephrine -> Receptor [label=" Binds"]; Receptor -> GProtein [label=" Activates"];
GProtein -> AC [label=" Activates"]; ATP -> AC; AC -> cAMP [label=" Converts"]; cAMP -> PKA
[label=" Activates"]; PKA -> Enzyme [label=" Phosphorylates"]; Enzyme -> ActiveEnzyme;
ActiveEnzyme -> Response [label=" Catalyzes"]; } caption: "Epinephrine signal transduction via
the cAMP pathway."
```

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. media-01.imu.nl [media-01.imu.nl]
- 2. Epinephrine Administered in Anaphylaxis: The Evolution of 0.3 mg Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenaline - Wikipedia [en.wikipedia.org]

- 4. Epinephrine (medication) - Wikipedia [en.wikipedia.org]
- 5. Abel, Takamine, and the Isolation of Adrenaline | Research Starters | EBSCO Research [ebSCO.com]
- 6. Adrenaline/Epinephrine Hunters: Past, Present, and Future at 1900 [gavinpublishers.com]
- 7. Portico [access.portico.org]
- 8. rcrclinical.com [rcrclinical.com]
- 9. researchgate.net [researchgate.net]
- 10. Takamine Jōkichi - Wikipedia [en.wikipedia.org]
- 11. US10682316B2 - Methods for fabrication of epinephrine bitartrate nanoparticles and epinephrine bitartrate nanoparticles fabricated thereby - Google Patents [patents.google.com]
- 12. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Epinephrine Biosynthesis: Hormonal and Neural Control During Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bocsci.com [bocsci.com]
- 16. youtube.com [youtube.com]
- 17. Khan Academy [khanacademy.org]
- To cite this document: BenchChem. [Historical discovery and synthesis of epinephrine bitartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092515#historical-discovery-and-synthesis-of-epinephrine-bitartrate]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)